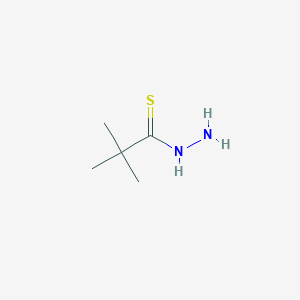

2,2-Dimethylpropanethiohydrazide

Descripción

2,2-Dimethylpropanethiohydrazide (hypothetical structure inferred from nomenclature) is a thiohydrazide derivative characterized by a branched hydrocarbon backbone (2,2-dimethylpropane) linked to a thiohydrazide functional group (–NH–NH–C(=S)–). Thiohydrazides are notable for their applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands and participate in click reactions .

Propiedades

Fórmula molecular |

C5H12N2S |

|---|---|

Peso molecular |

132.23 g/mol |

Nombre IUPAC |

2,2-dimethylpropanethiohydrazide |

InChI |

InChI=1S/C5H12N2S/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) |

Clave InChI |

GJDKDYJNYVBZRZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=S)NN |

SMILES canónico |

CC(C)(C)C(=S)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(E)-N,N-Dimethyl-2-((E-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazine-1-carbothioamide (DMPTHP)

- Structure : Combines a thioamide (–C(=S)–NH–) with a hydrazone (–NH–N=CH–) and dimethyl substituents.

- Synthesis : Prepared via condensation reactions, characterized using IR, $ ^1 \text{H} $-NMR, and mass spectrometry .

- Key Differences : DMPTHP includes aromatic (p-tolyl) and hydrazone moieties absent in 2,2-dimethylpropanethiohydrazide, which may enhance its metal-binding affinity .

2-(2-Methoxyethoxy)propanehydrazide

- Structure : Features a propanehydrazide core with a methoxyethoxy substituent.

- Physical Properties : Molecular weight = 162.19 g/mol, CAS 1339027-06-3. Solubility and stability data are unavailable but inferred to be moderate due to polar ether groups .

- Applications : Likely used in polymer or pharmaceutical synthesis, analogous to maleimide-functionalized polymers in vapor-phase fabrication .

- Contrast : Lacks the thioamide group and branched alkyl chain of 2,2-dimethylpropanethiohydrazide, reducing sulfur-based reactivity .

2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide

- Structure: Combines a dichlorophenoxy group with an indole-derived hydrazide.

- Synthesis : Requires multi-step organic reactions, emphasizing halogenated aromatic systems.

- Divergence: The indole and dichlorophenoxy groups introduce steric and electronic effects absent in 2,2-dimethylpropanethiohydrazide, likely altering solubility and target interactions .

Key Comparative Data

Research Findings and Trends

- Synthetic Challenges : Thiohydrazides like DMPTHP require precise control of reaction conditions to avoid side products, a trend likely applicable to 2,2-dimethylpropanethiohydrazide .

- Toxicity Considerations : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) often exhibit toxicity, necessitating careful handling and environmental monitoring .

- Industrial Relevance : Branched alkyl thiohydrazides may enhance thermal stability in polymers, as seen in maleimide-functionalized materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.